

A Comprehensive Technical Guide to 5-Chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-methoxybenzaldehyde

Cat. No.: B1307231

[Get Quote](#)

This technical guide provides an in-depth overview of **5-Chloro-2-methoxybenzaldehyde**, a key intermediate in the pharmaceutical and fine chemical industries. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Physical Properties

5-Chloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a chlorine atom, a methoxy group, and a formyl group.

CAS Number: 7035-09-8[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Physical and Chemical Properties of **5-Chloro-2-methoxybenzaldehyde**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ ClO ₂	[1] [2] [3]
Molecular Weight	170.59 g/mol	[2] [4]
Appearance	Pale cream to yellow crystals or powder	[3] [5]
Melting Point	73.0-83.0 °C	[3]
Boiling Point	264.0 ± 20.0 °C at 760 mmHg	[2]
Density	1.2 ± 0.1 g/cm ³	[2]
Flash Point	117.7 ± 20.8 °C	[2]
Purity	≥96.0%	[3]

Synthesis Protocol: O-Methylation of 5-Chloro-2-hydroxybenzaldehyde

A common and effective method for the synthesis of **5-Chloro-2-methoxybenzaldehyde** is through the O-methylation of its precursor, 5-Chloro-2-hydroxybenzaldehyde.[\[5\]](#) This procedure involves the reaction of the hydroxyl group with a methylating agent in the presence of a base.

Materials:

- 5-Chloro-2-hydroxybenzaldehyde (CAS: 635-93-8)
- Methylating agent (e.g., Dimethyl sulfate or Iodomethane)
- Base (e.g., Sodium hydroxide or Potassium carbonate)
- Solvent (e.g., Acetone, DMF, or a two-phase system)
- Deionized water
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

- Drying agent (e.g., Anhydrous sodium sulfate)

Experimental Procedure:

- Dissolution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-Chloro-2-hydroxybenzaldehyde in the chosen solvent.
- Base Addition: Add the base to the solution. If using a solid base like potassium carbonate, it should be finely powdered. If using an aqueous base like sodium hydroxide, it can be added dropwise.
- Methylation: While stirring the mixture, add the methylating agent (e.g., dimethyl sulfate) dropwise, maintaining the reaction temperature between 40-45°C.[\[6\]](#)
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - If a solid precipitate (inorganic salts) is present, filter it off.
 - If the reaction was performed in a water-miscible solvent, add water to the filtrate and extract the product with an organic solvent.
 - If a two-phase system was used, separate the organic layer.
- Purification:
 - Wash the organic layer with water and then with brine.
 - Dry the organic layer over an anhydrous drying agent like sodium sulfate.
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure **5-Chloro-2-methoxybenzaldehyde** as a solid.[5]

Figure 1: Synthesis Workflow for **5-Chloro-2-methoxybenzaldehyde**

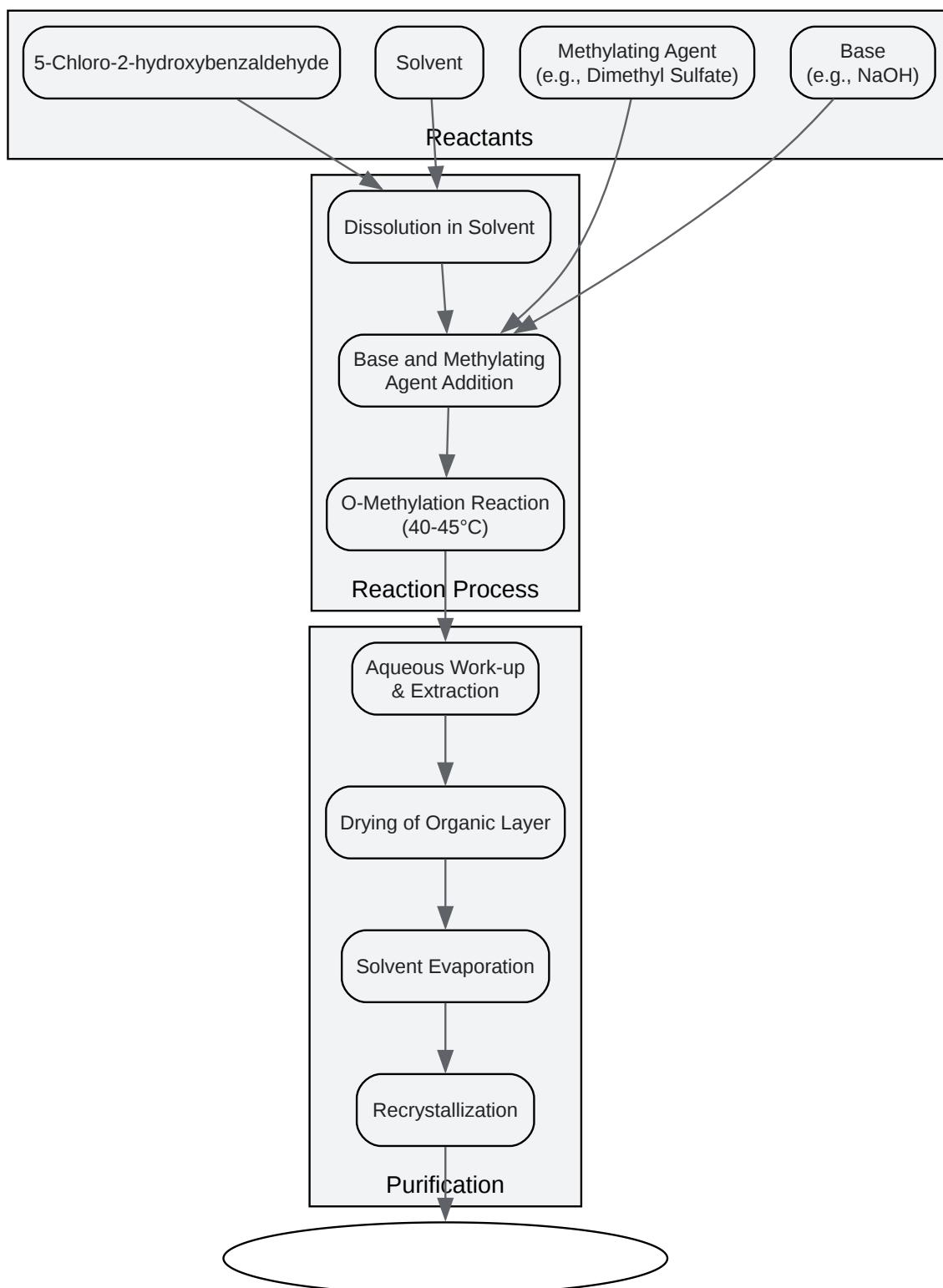


Figure 1: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-Chloro-2-methoxybenzaldehyde**.

Safety and Handling

5-Chloro-2-methoxybenzaldehyde is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
GHS07 (Harmful)	Warning	H302: Harmful if swallowed. [1]H315: Causes skin irritation. [1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]

Precautionary Statements: Users should adhere to the precautionary statements associated with the GHS classifications, including P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield are recommended.[7]
- Hand Protection: Wear suitable protective gloves.[7]
- Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7]
- Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Applications in Research and Development

5-Chloro-2-methoxybenzaldehyde serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals.

Its functional groups—aldehyde, chloro, and methoxy—offer multiple reaction sites for further chemical transformations.

Figure 2: Potential Synthetic Pathways

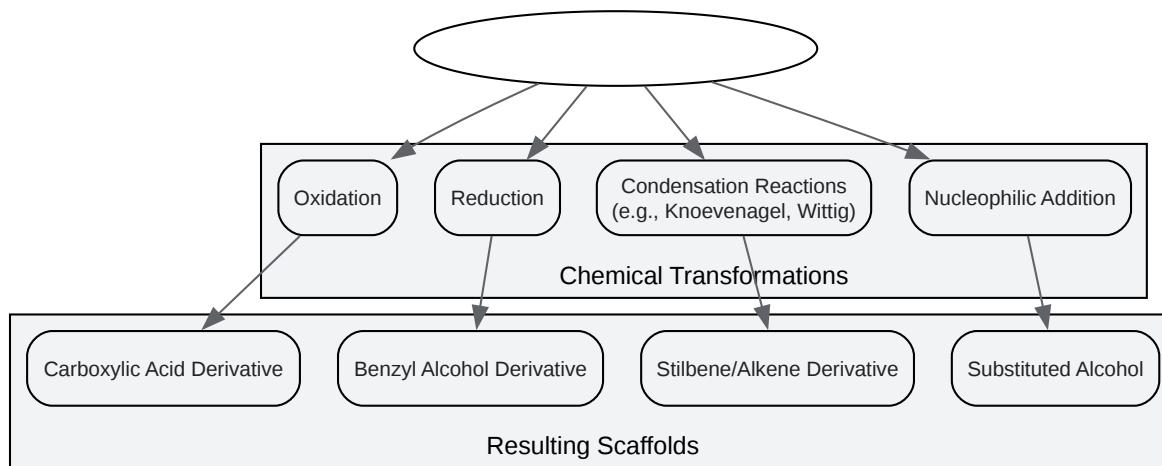


Figure 2: Potential Synthetic Pathways

[Click to download full resolution via product page](#)

Caption: Potential synthetic transformations of **5-Chloro-2-methoxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-methoxybenzaldehyde | 7035-09-8 [sigmaaldrich.com]
- 2. 5-Chloro-2-methoxybenzaldehyde | CAS#:7035-09-8 | Chemsoc [chemsoc.com]
- 3. 5-Chloro-2-methoxybenzaldehyde, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 5-Chloro-2-methoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinfo.com [nbinfo.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Chloro-2-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1307231#5-chloro-2-methoxybenzaldehyde-cas-number-and-physical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com